Boc-Leu-OMe

説明

Boc-Leu-OMe, also known as Boc-L-leucine Methyl Ester, is used in the preparation of heterocyclic compounds as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors .

Synthesis Analysis

Boc-Leu-OMe can be synthesized using solution-phase and liquid-phase peptide syntheses (SolPSS and LPPS) mediated by biomimetic cyclic propylphosphonic anhydride (T3P®). The T3P® induced coupling reaction was applied to the solution-phase peptide synthesis (SolPPS). Peptide bond formation occurred in a few minutes with high efficiency and no epimerization, generating water-soluble by-products .Molecular Structure Analysis

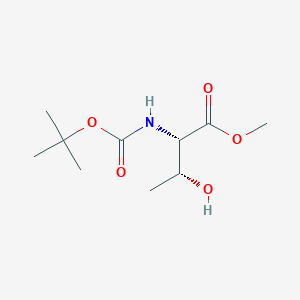

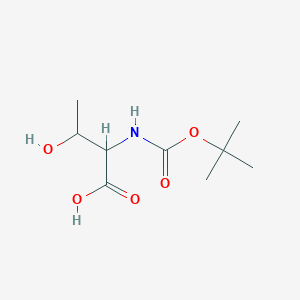

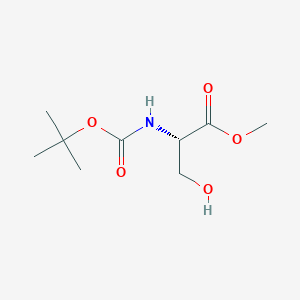

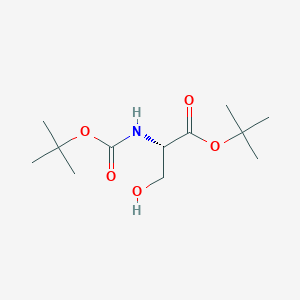

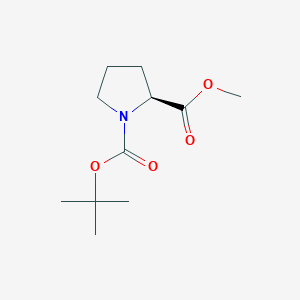

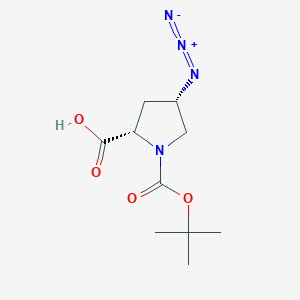

The molecular formula of Boc-Leu-OMe is C12H23NO4 . The IUPAC name is methyl (2 S )-4-methyl-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pentanoate . The molecular weight is 245.32 g/mol .Chemical Reactions Analysis

The T3P® induced coupling reaction was applied to the solution-phase peptide synthesis (SolPPS). Peptide bond formation occurred in a few minutes with high efficiency and no epimerization, generating water-soluble by-products .Physical And Chemical Properties Analysis

Boc-Leu-OMe is a light yellowish liquid . Its molecular weight is 245.32 g/mol . The density is 0.991 g/mL at 25 °C .科学的研究の応用

Peptide Synthesis

Boc-Leu-OMe is commonly used in peptide synthesis as a building block. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino acid leucine during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions. This compound is particularly useful in the synthesis of peptides via the Boc strategy, which is an acid-sensitive approach and one of the most common methods used in peptide synthesis .

Biochemistry Research

In biochemistry, Boc-Leu-OMe has been utilized in studies exploring the dielectric properties of nanofibers and energy harvesting properties of functionalized composite materials . It has also been involved in supramolecular helical self-assembly studies, where small peptides containing Boc-Leu-OMe form helical structures through intermolecular hydrogen bonds .

Medicinal Chemistry

Boc-Leu-OMe can be used in medicinal chemistry for the synthesis of therapeutic peptides and drugs. For example, it has been used in the synthesis of opioid peptides, which are compounds that mimic the natural pain-relieving molecules found in the body .

Material Science

In material science, Boc-Leu-OMe is incorporated into nanofibers through electrospinning techniques to create hybrid bionanomaterials with specific dielectric properties, which can be applied in various technological and biomedical fields .

Environmental Chemistry

The compound plays a role in environmentally conscious peptide synthesis methods that aim to reduce the use of organic solvents by utilizing water as a solvent. This approach aligns with green chemistry principles and seeks to minimize environmental impact .

作用機序

Target of Action

Boc-Leu-OMe, also known as methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate , is a derivative of leucine

Mode of Action

It prevents unwanted side reactions by temporarily blocking reactive sites .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure, and boc-leu-ome’s structure suggests it may have certain lipophilic properties .

Action Environment

The action, efficacy, and stability of Boc-Leu-OMe can be influenced by various environmental factors. For instance, the pH of the environment might affect the stability of the Boc group . Additionally, factors such as temperature and the presence of other compounds could also influence its action and stability.

将来の方向性

The growing applications of peptide-based therapeutics require the development of efficient protocols from the perspective of an industrial scale-up . The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology . Therefore, Boc-Leu-OMe, as a peptide, could potentially have a significant role in future research and applications in these areas.

特性

IUPAC Name |

methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEVMIMUBKMNOU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446903 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Leu-OMe | |

CAS RN |

63096-02-6 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-L-leucine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

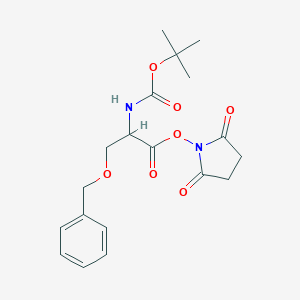

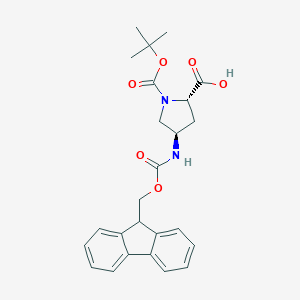

Q1: What is the significance of incorporating Boc-Leu-OMe in the fluorescent trichogin analogues?

A1: The research focuses on understanding the mechanism of action of the naturally occurring peptide antibiotic Trichogin GA IV. The researchers synthesized two fluorescent trichogin analogues, A3 and F10, to study their interaction with model membranes using fluorescence spectroscopy [, ]. The Boc-Leu-OMe moiety is not naturally present in Trichogin GA IV. It is part of a modification introduced to incorporate fluorescent probes into the peptide sequence. In analogue A3, the Boc-Leu-OMe segment is linked to a β-(1-azulenyl)-L-alanine (Aal) residue, while in F10, it's attached to a fluorenyl-9-methylcarbonyl (Fmc) group []. This modification strategy facilitates the study of the peptide's behavior in a membrane environment without significantly altering its structural and functional properties compared to the native Trichogin GA IV.

Q2: How does the presence of Boc-Leu-OMe in the analogues affect their interaction with model membranes?

A2: The research primarily focuses on the fluorescent probes (Aal and Fmc) to study the trichogin analogues' interaction with model membranes. The Boc-Leu-OMe segment, being a linker for the probe, is not directly investigated for its specific contribution to membrane interaction. The studies primarily utilize the fluorescence properties of Aal and Fmc to decipher the peptide's localization, aggregation behavior, and the associated membrane-perturbing effects []. Further research focusing specifically on modifications of the Boc-Leu-OMe segment might reveal its potential influence on the peptide's membrane activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。